1-Bromo-3-pentene
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Overview
Description
5-Bromo-2-pentene is an organic compound with the molecular formula C5H9Br It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-pentene can be synthesized through several methods. One common approach involves the hydroboration of 5-bromo-1-pentene, followed by oxidation. The reaction typically involves the use of boron trichloride in hexane, triethylsilane, and a dry ice-acetone bath to maintain low temperatures . Another method includes the bromination of 2-pentene using bromine in the presence of a solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production of 5-Bromo-2-pentene often involves large-scale bromination reactions. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-pentene undergoes various chemical reactions, including:
Electrophilic Addition: The double bond in 5-Bromo-2-pentene makes it susceptible to electrophilic addition reactions.
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-pentene-1-ol.
Oxidation and Reduction: It can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Bromine: Used in electrophilic addition reactions.
Hydroxide Ions: Used in substitution reactions.
Oxidizing Agents: Such as peracids for epoxidation.
Reducing Agents: Such as hydrogen in the presence of a catalyst for reduction.
Major Products
2,3-Dibromo-5-pentene: From electrophilic addition with bromine.
2-Pentene-1-ol: From nucleophilic substitution with hydroxide ions.
Epoxides and Alkanes: From oxidation and reduction reactions, respectively.
Scientific Research Applications
5-Bromo-2-pentene is utilized in various scientific research applications:
Biology: It is used in the synthesis of biologically active compounds, such as sesquiterpenoids.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-pentene in chemical reactions involves the interaction of its double bond and bromine atom with various reagents. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophiles like bromine, leading to the formation of a bromonium ion intermediate . In substitution reactions, the bromine atom is replaced by nucleophiles through a bimolecular nucleophilic substitution mechanism (SN2) .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-pentene: Another brominated pentene with the bromine atom on the second carbon but with different stereochemistry.
5-Bromo-1-pentene: A positional isomer with the bromine atom on the first carbon.
2,3-Dibromo-2-pentene: A compound with two bromine atoms on adjacent carbons.
Uniqueness
5-Bromo-2-pentene is unique due to its specific placement of the bromine atom and the double bond, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in selective organic transformations and synthesis.
Properties
Molecular Formula |
C5H9Br |
---|---|
Molecular Weight |
149.03 g/mol |
IUPAC Name |
5-bromopent-2-ene |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h2-3H,4-5H2,1H3 |
InChI Key |
NXUCEINLRQGOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCBr |
Origin of Product |
United States |
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